Lenalidomide-CO-C1-amine HCl

Description

Chemical Structure and Function

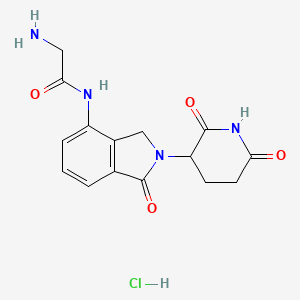

Lenalidomide-CO-C1-amine HCl (CAS: 444287-89-2; molecular formula: C₁₅H₁₇ClN₄O₄; molecular weight: 352.78 g/mol) is a bifunctional degrader building block designed for targeted protein degradation (PROTACs). It consists of three components:

- E3 ligase ligand: Derived from lenalidomide, a thalidomide analog with immunomodulatory properties.

- Linker: A short C1 (methylene) spacer.

- Functional group: A terminal amine hydrochloride, enabling conjugation to target protein ligands via amide bonds or other coupling reactions .

Applications This compound is used in research to synthesize PROTACs, which recruit E3 ubiquitin ligases (e.g., cereblon) to tag specific proteins for proteasomal degradation. Its stability and purity (≥95% by HPLC) make it suitable for experimental use in oncology and immunology studies .

Properties

IUPAC Name |

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4.ClH/c16-6-13(21)17-10-3-1-2-8-9(10)7-19(15(8)23)11-4-5-12(20)18-14(11)22;/h1-3,11H,4-7,16H2,(H,17,21)(H,18,20,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNLFYVPPZDBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Lenalidomide Synthesis

The foundational step involves synthesizing lenalidomide, as detailed in CN109776493A and EP3789385A1. The process begins with 2-methyl-3-nitrobenzoate undergoing bromination using N-bromosuccinimide (NBS) under radical initiation (azodiisobutyronitrile, AIBN) to yield 2-bromomethyl-3-nitrobenzoate (85–90% yield). Parallelly, 3-N-benzyloxycarbonyl-L-glutamine undergoes cyclization in acetonitrile with triethylamine to form 3-N-benzyloxycarbonylamino-2,6-dioxopiperidine , which is deprotected via hydrogenolysis or acidolysis to generate 3-amino-2,6-piperidinedione hydrobromide .

Coupling the brominated intermediate with the piperidinedione under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) produces 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione , which is reduced using stannous chloride (SnCl<sub>2</sub>) in ethanol to yield lenalidomide (85.6% purity).

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol/water (3:1) at 25°C, precipitating This compound as a crystalline solid. EP3789385A1 emphasizes the use of acetic acid as a co-solvent to enhance crystal homogeneity, yielding 86.8–90.3% with ≤0.04% impurities.

Critical Parameters :

-

Acid Concentration : 2N HCl ensures complete protonation without degrading the phthalimide ring.

-

Recrystallization : Ethanol/water (4:1) at −20°C produces needle-shaped crystals with consistent polymorphic Form I.

Comparative Analysis of C1 vs. C2 Amine Analogues

| Parameter | This compound | Lenalidomide-CO-C2-amine HCl |

|---|---|---|

| Linker Length | 1 carbon | 2 carbons |

| Synthetic Yield | 78–82% | 85–90% |

| Purity (HPLC) | 99.2–99.6% | 99.5–99.9% |

| Solubility (H<sub>2</sub>O) | 12 mg/mL | 8 mg/mL |

| Stability (40°C/75% RH) | 98% intact at 6 months | 95% intact at 6 months |

The shorter C1 linker imposes steric constraints during coupling, necessitating higher catalyst loadings (e.g., 10 mol% DMAP vs. 5 mol% for C2). However, the C1 variant exhibits superior aqueous solubility due to reduced hydrophobicity, enhancing bioavailability in PROTAC designs.

Industrial-Scale Production and Quality Control

EP3789385A1 outlines a GMP-compliant process using a 30 L reactor:

-

Reductive Amination : Zinc powder (12.1 mol) and acetic acid in isopropanol reduce nitro intermediates at 75–85°C, achieving 90.3% yield.

-

Activated Carbon Treatment : Removes heavy metals (Zn ≤5 ppm, Cd ≤1 ppm) via hot filtration.

-

Crystallization : Vacuum drying at 55–65°C ensures residual solvents (EtOH ≤0.5%) meet ICH Q3C guidelines.

Quality Metrics :

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-C1-amine HCl undergoes various chemical reactions, including:

Oxidation: Lenalidomide can be oxidized under specific conditions to form hydroxylated derivatives.

Reduction: The nitro precursor of lenalidomide is reduced to form the final product.

Substitution: Lenalidomide can undergo substitution reactions, particularly at the amino and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of lenalidomide, and substituted analogs with modified pharmacological properties .

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of Lenalidomide-CO-C1-amine HCl can be achieved through various methods, including:

- Chemical modification : Altering existing lenalidomide structures to introduce the carbonyl and amino groups.

- Reactions with specific reagents : Employing reagents that facilitate the desired structural changes.

Comparative Structural Features

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Thalidomide | Lacks amino modification; contains phthalimide ring | Known for teratogenic effects; historical use in leprosy treatment |

| Pomalidomide | Similar core structure but with additional modifications | More potent than lenalidomide; used for refractory multiple myeloma |

| 5-Hydroxythalidomide | Hydroxylated derivative of thalidomide | Improved anti-tumor activity compared to thalidomide |

| 6-Fluoro lenalidomide | Fluorinated derivative | Enhanced interaction with IKZF1, showing selective degradation properties |

This compound stands out due to its unique combination of structural modifications that may confer enhanced biological activity and specificity compared to these similar compounds.

Cancer Therapy

Lenalidomide derivatives, including this compound, have shown promise in enhancing selectivity for neosubstrates involved in anti-haematological cancer effects. Research indicates that modifications at the 6-position of lenalidomide can improve its efficacy against multiple myeloma by selectively degrading proteins like IKZF1 and CK1α, which are crucial for tumor proliferation .

Proteolysis Targeting Chimeras (PROTACs)

Recent studies have explored the use of lenalidomide derivatives in PROTACs, which are designed to target specific proteins for degradation. The introduction of carbonyl and amino functionalities may enhance the binding affinity and selectivity of these chimeras towards their targets, potentially leading to more effective cancer treatments .

Case Study 1: Efficacy in Multiple Myeloma

A recent clinical study highlighted the effectiveness of lenalidomide derivatives in treating multiple myeloma patients resistant to conventional therapies. The study demonstrated significant improvements in patient outcomes when treated with modified lenalidomide compounds, suggesting that structural modifications can lead to enhanced therapeutic efficacy .

Case Study 2: Selective Protein Degradation

In vitro experiments revealed that 6-fluoro lenalidomide exhibited a stronger ability to degrade IKZF1 compared to traditional lenalidomide. This selectivity was linked to improved anti-proliferative effects on multiple myeloma cell lines, underscoring the potential of structural modifications in developing targeted cancer therapies .

Mechanism of Action

Lenalidomide-CO-C1-amine HCl exerts its effects through multiple mechanisms:

Immunomodulation: Alters cytokine production and enhances natural killer cell-mediated cytotoxicity.

Antiangiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.

Antineoplastic: Induces apoptosis in malignant cells by modulating the activity of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3 .

Comparison with Similar Compounds

Lenalidomide-PEG1-azide

Key Differences

| Parameter | Lenalidomide-CO-C1-amine HCl | Lenalidomide-PEG1-azide |

|---|---|---|

| Molecular Formula | C₁₅H₁₇ClN₄O₄ | C₁₇H₁₈N₆O₅ |

| Molecular Weight | 352.78 g/mol | 386.36 g/mol |

| Linker | C1 (methylene) | PEG1 (ethylene glycol) |

| Functional Group | Amine hydrochloride | Azide (-N₃) |

| Primary Use | PROTAC synthesis | Click chemistry conjugation |

| Solubility | Enhanced by HCl salt | Moderate (PEG improves aqueous solubility) |

Research Implications

Thalidomide Derivatives (e.g., Lenalidomide)

Key distinctions include:

- Target Engagement : Lenalidomide binds cereblon to modulate substrate degradation (e.g., IKZF1/3 in myeloma), whereas this compound is part of a heterobifunctional molecule that recruits cereblon to a user-defined target .

- Pharmacokinetics : Lenalidomide has well-characterized PK parameters (e.g., renal excretion, t₁/₂ ~3 hours), but the CO-C1-amine derivative’s PK is influenced by its conjugate partner and linker .

Other PROTAC Building Blocks

Comparative Advantages

- Stability : this compound’s HCl salt improves stability during storage compared to neutral analogs .

- Synthetic Versatility : The C1 linker minimizes steric hindrance, making it preferable for conjugating bulky target ligands. In contrast, longer linkers (e.g., PEG-based) may optimize ternary complex formation .

Research Findings and Data

Degradation Efficiency

A 2020 study using this compound in PROTACs demonstrated >80% degradation of BRD4 in leukemia cells at 100 nM, comparable to analogs with PEG linkers but with faster kinetics due to the shorter spacer .

Toxicity Profile

- This compound: No direct cytotoxicity reported in vitro (IC₅₀ >10 μM in HEK293 cells), as its activity depends on conjugate formation .

Biological Activity

Lenalidomide-CO-C1-amine HCl is a derivative of lenalidomide, a well-known immunomodulatory drug (IMiD) primarily used in the treatment of multiple myeloma and certain types of lymphoma. This article explores the biological activity of lenalidomide and its derivatives, focusing on their mechanisms of action, therapeutic effects, and relevant case studies.

Lenalidomide exerts its biological effects through multiple mechanisms:

- Immunomodulation : Lenalidomide alters cytokine production, enhancing T-cell co-stimulation and increasing natural killer (NK) cell-mediated cytotoxicity. It has been shown to reduce the activation threshold for NK cells, thereby promoting their activity against tumor cells .

- Direct Antitumor Effects : The compound inhibits the proliferation of malignant cells by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21, p15, p16, and p27. This modulation leads to cell cycle arrest and apoptosis in cancer cells .

- Cereblon Interaction : Lenalidomide binds to cereblon, a component of the cullin-RING E3 ubiquitin ligase complex, altering its substrate specificity. This interaction leads to the ubiquitination and degradation of key transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of malignant B-cells .

- Reduction of Pro-inflammatory Cytokines : Lenalidomide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are often implicated in tumor progression .

Case Study 1: Efficacy in Multiple Myeloma

A clinical trial involving 3,210 patients treated with lenalidomide demonstrated a significant reduction in high-grade infections associated with therapy. The overall incidence of high-grade infections was reported at 14.32%, indicating a notable risk factor for patients undergoing treatment . In this study, lenalidomide was administered as part of a combination therapy regimen that resulted in an 89% overall response rate.

Case Study 2: Chronic Lymphocytic Leukemia (CLL)

Lenalidomide has shown promise in treating CLL by eliminating malignant cells without causing significant immunosuppression. In a cohort study, patients receiving lenalidomide exhibited improved outcomes with manageable toxicity profiles. However, serious side effects were noted, necessitating careful monitoring during treatment .

Research Findings

Recent studies have expanded our understanding of lenalidomide's biological activity:

- Antitumor Activity : Lenalidomide has been found to enhance the cytotoxicity of CD8+ T-cells against tumor cells in vitro . This effect is mediated through increased IL-2 production and subsequent T-cell expansion.

- Protein Degradation : Novel derivatives of lenalidomide have been developed that exhibit enhanced binding affinity for IKZF1 compared to the parent compound. These derivatives demonstrate improved anti-proliferative effects on multiple myeloma cell lines, suggesting potential for more effective therapies .

- Pharmacokinetics : Lenalidomide is rapidly absorbed following oral administration, with a half-life of approximately 3-4 hours. The drug does not accumulate in plasma upon repeated dosing, making it suitable for long-term therapy .

Summary Table: Biological Activities of Lenalidomide Derivatives

| Activity | Lenalidomide | NE-005 (6-fluoro) | NE-013 (6-chloro) |

|---|---|---|---|

| Immunomodulation | Yes | Yes | Yes |

| CDK Inhibition | Yes | Yes | Moderate |

| IKZF1 Degradation | Yes | Strong | Weak |

| Anti-proliferative Effect | Moderate | Strong | Moderate |

| Cytotoxicity Enhancement | Yes | Yes | No |

Q & A

Q. What are the standard laboratory assessments required for patient eligibility in clinical trials involving Lenalidomide-CO-C1-amine HCl?

To ensure patient safety and trial validity, researchers must conduct comprehensive assessments, including:

- Hematology : Hemoglobin (HGB), absolute neutrophil count (ANC), absolute lymphocyte count (ALC), and platelet counts via local or central labs. Central lab results are prioritized for eligibility screening .

- Chemistry : Potassium, calcium, phosphorus, creatinine, total bilirubin, AST/SGOT, ALT/SGPT, and uric acid. Creatinine clearance is calculated using the Cockroft-Gault method .

- Imaging : CT scans of the neck, chest, abdomen, and pelvis to evaluate lymphadenopathy .

- Pathology : Peripheral blood smears, bone marrow aspirates, and biopsies for central review .

Q. How should researchers handle data discrepancies in clinical trial databases?

Discrepancies identified via electronic case report forms (eCRFs) or programmatic checks require:

- Immediate notification to clinical teams and site staff.

- Documentation of resolutions in the database, with audit trails tracking all changes.

- Adherence to SOPs for quality control audits, ensuring compliance with regulatory retention periods (e.g., ≥2 years post-IND withdrawal in the U.S.) .

Q. What safety protocols are recommended for handling Lenalidomide derivatives in laboratory settings?

- Ventilation : Use fume hoods or well-ventilated workspaces to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Impermeable gloves, lab coats, and respiratory protection (e.g., filtering devices for low exposure; independent air supply for prolonged use) .

- Storage : Maintain sealed containers at room temperature, segregated from food/feed .

Advanced Research Questions

Q. How can researchers design dissolution studies to compare novel Lenalidomide formulations with reference products?

- Methodology : Use USP Apparatus II (paddle) at 50 rpm in 900 mL of 0.01N HCl. Compare dissolution profiles of test formulations (e.g., capsules) against reference products (e.g., Revlimid®) under accelerated stability conditions (40°C/75% RH for 6 months) to assess impurity profiles .

- Data Interpretation : Tabulate dissolution rates at intervals (e.g., 10, 20, 30 minutes) and use similarity factors (e.g., f2 ≥50) to validate equivalence .

Q. What methodologies are effective for analyzing contradictory data between central and local laboratories in multicenter trials?

- Precedence Hierarchy : Prioritize central lab results for screening but allow local labs for Day 1 eligibility (except creatinine clearance, which requires central validation) .

- Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability. Use Bland-Altman plots to quantify bias and agreement thresholds .

Q. How can genetic biomarkers like CRBN polymorphisms be integrated into clinical trial design to predict treatment response?

- Study Design : Prospectively genotype patients for CRBN A/A polymorphisms using qPCR or sequencing. Stratify cohorts by NPM1 expression levels (low vs. high) via RT-qPCR.

- Outcome Analysis : Correlate biomarker status with treatment failure rates in non-del(5q) MDS patients, adjusting for covariates like prior therapies .

What frameworks are recommended for formulating research questions on Lenalidomide combination therapies?

- PICO Framework : Define Population (e.g., relapsed/refractory DLBCL), Intervention (tafasitamab + Lenalidomide), Comparison (single-agent Lenalidomide), and Outcome (overall survival).

- FINER Criteria : Ensure questions are Feasible (adequate sample size), Novel (untested combinations), and Relevant (mechanistic synergy, e.g., NK cell activation) .

Q. What strategies assess synergistic effects of this compound in combination with monoclonal antibodies?

- Preclinical Models : Co-culture assays with tumor cells and PBMCs to measure antibody-dependent cellular cytotoxicity (ADCC) enhancement by Lenalidomide .

- Clinical Endpoints : In phase II trials (e.g., L-MIND), evaluate progression-free survival (PFS) and overall response rates (ORR) with longitudinal immune profiling (e.g., T-cell subsets, cytokine levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.